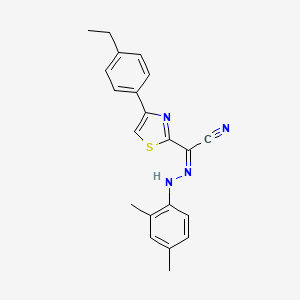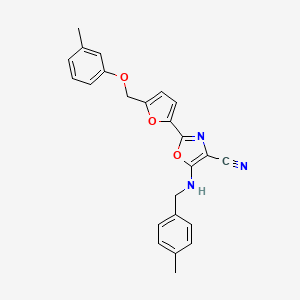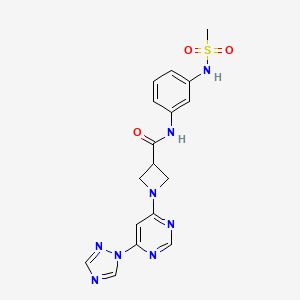
(Z)-N'-(2,4-dimethylphenyl)-4-(4-ethylphenyl)thiazole-2-carbohydrazonoyl cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Fungicidal Activity
- Thiazole derivatives, including those related to the compound , have been synthesized and evaluated for their fungicidal activity. These derivatives have been confirmed through various analytical methods including elemental analysis, IR, 1H-NMR, and mass spectral analysis (Bashandy, Abdelall, & El-Morsy, 2008).
Fluorescent Complexes with DNA
- Studies on the fluorescence properties of cyanine dyes, which include thiazole-based compounds, have shown their ability to form highly fluorescent complexes with double-stranded DNA. This property is significant for applications in molecular biology, such as detecting and quantifying DNA fragments (Rye et al., 1992).
Anticancer Applications
- Novel thiazole and 1,3,4-thiadiazole derivatives, which are structurally related to the compound , have been synthesized and evaluated as potent anticancer agents. These derivatives have shown significant in vitro anticancer activity against Hepatocellular carcinoma cell lines (Gomha et al., 2017).
Antimicrobial Activities
- Thiazoles and their fused derivatives have been synthesized and tested for their antimicrobial activities against various bacterial and fungal isolates. This highlights the potential of thiazole derivatives in developing new antimicrobial agents (Wardkhan et al., 2008).
Antiviral Activities
- Some new pyrazole- and isoxazole-based heterocycles, which include thiazole derivatives, have been synthesized and screened for their antiviral activity. A particular compound showed a reduction in the number of viral plaques of Herpes simplex type-1 (HSV-1), indicating the potential of thiazole derivatives in antiviral therapies (Dawood et al., 2011).
NMR Studies and Dye Synthesis
- NMR studies of benzazolium iodides, which are precursors in cyanine dye synthesis and structurally related to thiazole compounds, provide insights into the synthesis and characterization of dyes (Rashkova et al., 2009).
Optical and Electrochemical Characteristics
- The optical and electrochemical characteristics of Ir(III) complexes with thiazole ligands have been studied, indicating their potential in photonic and electronic applications (Katlenok et al., 2017).
Synthesis and Cytotoxicities
- Various thiazole derivatives have been synthesized and evaluated for their cytotoxic effects against cancer and non-cancer cells, demonstrating the potential of thiazole compounds in cancer therapy (Meriç et al., 2008).
Thiazole in Medicinal Chemistry
- Thiazole derivatives, due to their unique structural properties, play an important role in medicinal chemistry. They are present in various therapeutic agents with diverse biological activities (Chhabria et al., 2016).
Eigenschaften
IUPAC Name |
(2Z)-N-(2,4-dimethylanilino)-4-(4-ethylphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4S/c1-4-16-6-8-17(9-7-16)20-13-26-21(23-20)19(12-22)25-24-18-10-5-14(2)11-15(18)3/h5-11,13,24H,4H2,1-3H3/b25-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRBYTLFNNZBRK-PLRJNAJWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=C(C=C(C=C3)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=N\NC3=C(C=C(C=C3)C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N'-(2,4-dimethylphenyl)-4-(4-ethylphenyl)thiazole-2-carbohydrazonoyl cyanide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2569337.png)
![N,3-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]butanamide](/img/structure/B2569338.png)

![(Z)-S-(2-((6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2569342.png)

![4-Iodo-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2569344.png)

![4-[(3-Methoxybenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2569347.png)


![(Rac)-tert-butyl 4-oxo-3-azatricyclo[4.2.1.0(2,5)]non-7-ene-3-carboxylate](/img/structure/B2569350.png)
![N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2569354.png)

![N-methyl-N-{thieno[3,2-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2569358.png)